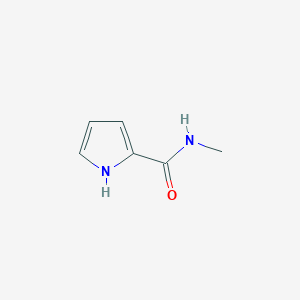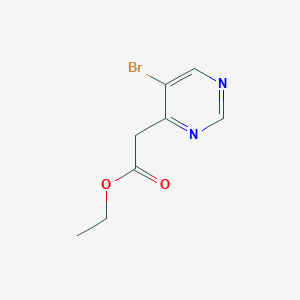
Ethyl 2-(5-bromopyrimidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 185030-22-2 . It has a molecular weight of 245.08 . The IUPAC name for this compound is ethyl (5-bromo-4-pyrimidinyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-bromopyrimidin-4-yl)acetate is 1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 . The Canonical SMILES structure is CCOC(=O)CC1=NC=NC=C1Br .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyrimidin-4-yl)acetate has a molecular weight of 245.07 g/mol . It has a XLogP3-AA value of 1.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 243.98474 g/mol . The topological polar surface area is 52.1 Ų . The compound has a complexity of 178 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis Ethyl 2-(5-bromopyrimidin-4-yl)acetate and its derivatives have been synthesized and analyzed for their molecular structure and vibrational spectra. For example, a derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized, and its structure was analyzed using single-crystal X-ray analysis and vibrational spectral studies. This compound's molecular structure was optimized based on Density Functional Theory (DFT) calculations (Luo et al., 2019).
Chemical Synthesis and Pharmacological Applications The compound has been used in the synthesis of various pharmacologically active molecules. For instance, ethyl 5-bromopyrimidine-4-carboxylate was synthesized via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines and used for the preparation of potent CK2 inhibitors, showcasing an interesting application of radical chemistry (Regan et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(5-bromopyrimidin-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIEVCWIOPJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromopyrimidin-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

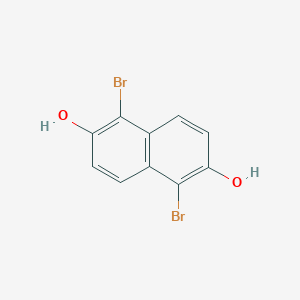

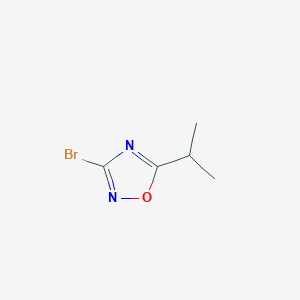
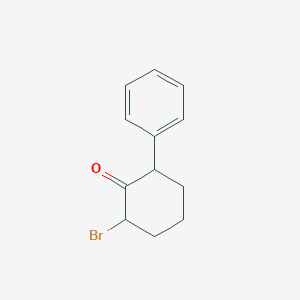
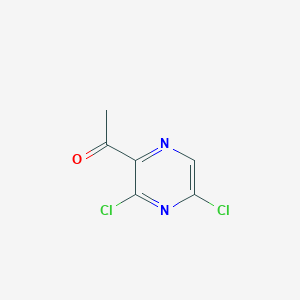
![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
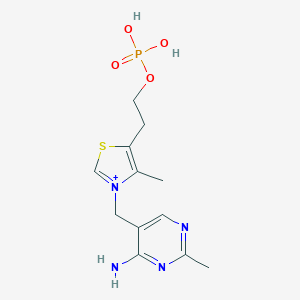
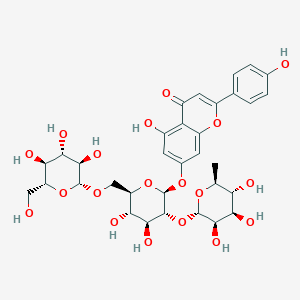
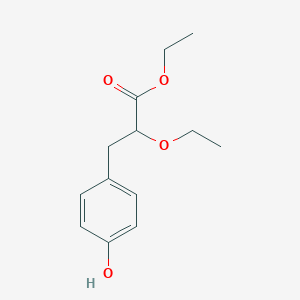

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

